N-((1-isopropylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[(1-propan-2-ylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-13(2)19-7-5-14(6-8-19)12-18-24(20,21)15-3-4-16-17(11-15)23-10-9-22-16/h3-4,11,13-14,18H,5-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBOMRHTIUYWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Retrosynthetic Analysis
The target compound can be dissected into two primary fragments:
- 1-Isopropylpiperidin-4-yl)methylamine : A piperidine derivative substituted with an isopropyl group at the 1-position and a methylamine group at the 4-position.
- 2,3-Dihydrobenzo[b]dioxine-6-sulfonyl chloride : A sulfonating reagent derived from the dihydrobenzo[dioxine] scaffold.
Coupling these fragments via a nucleophilic substitution or sulfonamide bond formation constitutes the final step.
Synthesis of 1-Isopropylpiperidin-4-yl)methylamine
Piperidine Ring Functionalization
The synthesis begins with piperidine-4-carboxaldehyde , which undergoes reductive amination with isopropylamine to introduce the isopropyl group. Catalytic hydrogenation (H₂, Pd/C) in ethanol at 60°C for 12 hours yields 1-isopropylpiperidine-4-carbaldehyde . Subsequent reduction of the aldehyde to a primary alcohol using sodium borohydride (NaBH₄) in methanol, followed by conversion to the bromide via HBr/AcOH, produces 4-(bromomethyl)-1-isopropylpiperidine . Reaction with aqueous ammonia in tetrahydrofuran (THF) at 25°C for 24 hours furnishes the desired 1-isopropylpiperidin-4-yl)methylamine .
Synthesis of 2,3-Dihydrobenzo[b]dioxine-6-sulfonyl Chloride
Dihydrobenzo[dioxine] Formation
Catechol derivatives serve as precursors. Reaction of 3,4-dihydroxybenzoic acid with 1,2-dibromoethane in dimethylformamide (DMF) at 120°C for 8 hours forms 2,3-dihydrobenzo[b]dioxine-6-carboxylic acid . Decarboxylation via heating with copper chromite in quinoline at 200°C yields 2,3-dihydrobenzo[b]dioxine .
Sulfonation and Chlorination
Treatment with chlorosulfonic acid (ClSO₃H) in dichloroethane (DCE) at 0°C for 1 hour, followed by gradual warming to 25°C, generates 2,3-dihydrobenzo[b]dioxine-6-sulfonyl chloride . Excess chlorosulfonic acid is quenched with ice water, and the product is extracted into ethyl acetate.
Coupling of Fragments
Sulfonamide Bond Formation
The final step involves reacting 1-isopropylpiperidin-4-yl)methylamine with 2,3-dihydrobenzo[b]dioxine-6-sulfonyl chloride in the presence of a tertiary amine base. A mixture of triethylamine (TEA, 3.0 equivalents) and dimethylaminopyridine (DMAP, 0.1 equivalents) in acetonitrile at 60°C for 18 hours facilitates the reaction. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:1) to yield the target compound in 68% purity.
Optimization Strategies
Solvent and Temperature Effects
Analytical Characterization
Spectroscopic Data
Challenges and Alternative Routes
Competing Side Reactions
Alternative Coupling Methods
- Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple the sulfonic acid and amine, though yields are lower (45%).
Chemical Reactions Analysis
Types of Reactions
N-((1-isopropylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, forming new sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various sulfonamide derivatives depending on the substituents used.
Scientific Research Applications
N-((1-isopropylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with receptor sites, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Similarities and Variations
The table below highlights key structural and functional differences between the target compound and its analogues:
Pharmacological and Physicochemical Properties
Lipophilicity and Bioavailability
- The isopropylpiperidine group in the target compound likely increases lipophilicity compared to analogues with polar substituents (e.g., Compound 1 ’s carboxamide or Compound 73 ’s thiophene-pyridine group). This may enhance blood-brain barrier penetration for CNS targets but reduce aqueous solubility .
Key Research Findings
- : Substituted piperidine-benzodioxine sulfonamides exhibit nM-level potency at muscarinic receptors, highlighting the scaffold’s versatility .
- : Structural variations in the amine moiety (e.g., fluorobenzyl vs. indole) significantly impact antiviral efficacy, implying that the target’s isopropyl group could modulate activity .
Biological Activity
N-((1-isopropylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a sulfonamide moiety, a benzo[d][1,4]dioxine backbone, and a piperidine-derived substituent. The structural formula is represented as follows:
Key Features
- Sulfonamide Group : Known for its antibacterial properties and involvement in various biological processes.
- Dioxine Ring : Imparts stability and influences interaction with biological targets.
- Piperidine Substituent : Enhances lipophilicity and may affect receptor binding.
The biological activity of this compound is largely attributed to its interaction with specific biological targets:
- Inhibition of Protein Kinases : The compound has been studied for its ability to inhibit serum and glucocorticoid-regulated kinases (SGKs), which are implicated in various cellular processes including growth and survival pathways. SGK inhibition may have therapeutic implications in hyperproliferative diseases such as cancer .
- Receptor Modulation : The sulfonamide moiety may modulate the activity of G protein-coupled receptors (GPCRs), leading to alterations in intracellular signaling pathways. This interaction can affect calcium ion levels and influence various physiological responses .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the piperidine ring and sulfonamide group can significantly impact the biological efficacy of the compound. For example:
- Alkyl Chain Variation : Different alkyl substituents on the piperidine ring influence binding affinity and selectivity for target proteins. Studies suggest that longer alkyl chains may enhance hydrophobic interactions with the target site .
- Dioxine Ring Substituents : Variations in substituents on the dioxine ring can alter electronic properties, affecting both solubility and receptor binding profiles.
| Modification Type | Effect on Activity |
|---|---|
| Alkyl chain length | Increased hydrophobicity; altered binding affinity |
| Dioxine substitutions | Changes in electronic properties; affects solubility |
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on SGK activity. These studies utilized cell lines expressing SGK isoforms to assess the compound's potency and selectivity.
In Vivo Studies
Animal models have been employed to evaluate the therapeutic potential of this compound in treating conditions associated with dysregulated SGK activity. Results indicated a reduction in tumor growth rates when administered at specific dosages, suggesting a promising avenue for cancer therapy .
Q & A
Q. What are the optimal synthetic routes for N-((1-isopropylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?
The synthesis typically involves multi-step reactions, starting with sulfonylation of the dihydrobenzo[d][1,4]dioxine core followed by coupling with the isopropylpiperidine moiety. Key parameters include:
- Temperature control : Maintain reflux conditions (80–120°C) for nucleophilic substitutions .
- Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to enhance reactivity .
- Purification : Employ flash chromatography or recrystallization to isolate intermediates with >95% purity .
- Catalysts : Triethylamine or sodium hydride as bases to facilitate sulfonamide bond formation .
Q. How can researchers characterize the compound’s purity and structural integrity?
A combination of analytical techniques is recommended:
- HPLC : Quantify purity using a C18 column with a mobile phase of methanol/buffer (65:35) at pH 4.6, monitoring UV absorption at 254 nm .
- NMR spectroscopy : Confirm structural features (e.g., piperidine CH₂ groups at δ 2.5–3.0 ppm, aromatic protons at δ 6.8–7.2 ppm) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₇H₂₅N₂O₄S⁺: 377.15) .
Q. What experimental approaches determine the compound’s solubility and stability under physiological conditions?
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid, using UV-Vis spectroscopy to measure concentration after 24-hour equilibration .
- Stability : Incubate the compound in liver microsomes or plasma at 37°C, followed by LC-MS analysis to track degradation products over 48 hours .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses while minimizing byproducts?
- Design of Experiments (DOE) : Use factorial design to test variables (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions .
- In-line monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .
- Byproduct suppression : Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .
Q. What computational strategies predict the compound’s biological activity and selectivity?
- Molecular docking : Simulate binding to target proteins (e.g., enzymes with sulfonamide-binding pockets) using AutoDock Vina with AMBER force fields .
- QSAR modeling : Train models on datasets of structurally related sulfonamides to correlate substituent effects (e.g., isopropyl group bulk) with activity .
- Free-energy perturbation (FEP) : Calculate binding affinity differences for analogs with modified piperidine or dioxane moieties .
Q. How should conflicting data in biological assays (e.g., IC₅₀ variability) be resolved?
- Assay validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
- Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP inhibition) .
- Meta-analysis : Apply Bayesian statistics to integrate data from disparate studies, weighting results by assay robustness .
Q. What strategies guide structure-activity relationship (SAR) studies for substituent modifications?
- Fragment-based design : Replace the isopropyl group with cyclopropyl or thiophene derivatives to assess steric/electronic effects on target engagement .
- Proteolytic stability : Introduce fluorine or methyl groups at metabolically vulnerable sites (e.g., benzylic positions) to enhance half-life .
- Crystallography : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase) to visualize binding interactions and guide modifications .
Q. What methodologies ensure scalability and safety in transitioning from lab-scale to pilot-scale synthesis?
- Process intensification : Use flow chemistry to control exothermic reactions (e.g., sulfonylation) and reduce batch-to-batch variability .
- Hazard analysis : Conduct DSC (differential scanning calorimetry) to identify thermal risks and design quenching protocols for unstable intermediates .
- Waste minimization : Implement membrane separation technologies (e.g., nanofiltration) to recover solvents and catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
